Cas no 1111506-91-2 ([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate)
![[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate structure](https://ja.kuujia.com/scimg/cas/1111506-91-2x500.png)
[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate 化学的及び物理的性質
名前と識別子
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- 1111506-91-2
- [(3,5-dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
- [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- EN300-26603924
- Z17347432
- [(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
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- インチ: 1S/C18H17Cl2N3O5S/c1-12-2-4-13(5-3-12)6-7-29(26,27)22-10-17(25)28-11-16(24)23-18-15(20)8-14(19)9-21-18/h2-9,22H,10-11H2,1H3,(H,21,23,24)/b7-6+
- InChIKey: DQURJMOHYJAIKZ-VOTSOKGWSA-N
- ほほえんだ: ClC1=CC(=CN=C1NC(COC(CNS(/C=C/C1C=CC(C)=CC=1)(=O)=O)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 457.0265972g/mol
- どういたいしつりょう: 457.0265972g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 123Ų
[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603924-0.05g |
[(3,5-dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate |
1111506-91-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetateに関する追加情報
[(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate: A Comprehensive Overview
The compound with CAS No. 1111506-91-2, known as [(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of this compound is characterized by a pyridine ring substituted with chlorine atoms at positions 3 and 5. The pyridine moiety is further linked to a carbamoyl group, which is attached to a methyl ester. The ester group is connected to an acetate moiety that includes a sulfonamide functional group. This intricate structure contributes to the compound's stability and bioavailability, making it a valuable candidate for biological assays.
Recent research has focused on the synthesis and characterization of this compound, employing advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided insights into the compound's stereochemistry and electronic properties, which are crucial for understanding its reactivity and pharmacokinetic behavior.
In terms of applications, this compound has shown potential in the field of agricultural chemistry. It has been investigated as a candidate for herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth and fungal metabolism. Additionally, its sulfonamide group suggests potential anti-inflammatory properties, making it a promising lead compound for anti-inflammatory drug development.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution, condensation reactions, and esterification. Researchers have optimized the reaction conditions to enhance yield and purity, ensuring scalability for industrial production. The use of eco-friendly solvents and catalysts has also been explored to align with sustainable chemistry practices.
Recent advancements in computational chemistry have enabled the modeling of this compound's interactions with biological targets. Molecular docking studies have revealed potential binding sites on proteins associated with diseases such as cancer and neurodegenerative disorders. These findings underscore the compound's versatility and its potential role in targeted drug delivery systems.
In conclusion, [(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial applications. Continued exploration of its properties will undoubtedly pave the way for innovative solutions in medicine and agriculture.
1111506-91-2 ([(3,5-Dichloropyridin-2-yl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate) 関連製品
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